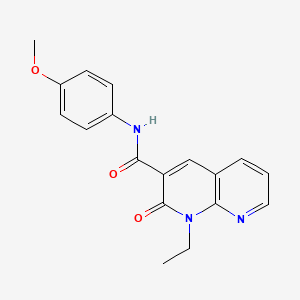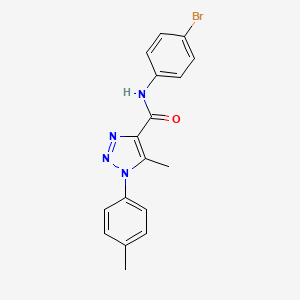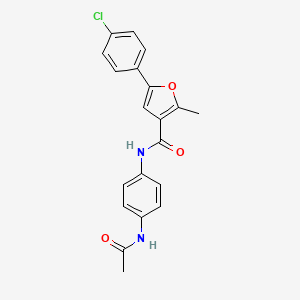![molecular formula C22H20N4O5S B2626424 1-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]azepane CAS No. 1112026-92-2](/img/structure/B2626424.png)
1-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]azepane is a useful research compound. Its molecular formula is C22H20N4O5S and its molecular weight is 452.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Kinase Inhibition
One area of application involves the structure-based optimization of azepane derivatives for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition. Novel azepane derivatives were synthesized and evaluated for their inhibitory activity against PKA and PKB-alpha. These compounds were developed to address plasma instability issues of previous structures, leading to the identification of plasma-stable and highly active compounds. This research has implications for drug development targeting protein kinases involved in various diseases (Breitenlechner et al., 2004).
Building Blocks in Medicinal Chemistry
Another significant application is the synthesis of novel bridged bicyclic thiomorpholines, which are considered valuable building blocks in medicinal chemistry. These compounds have shown interesting biological profiles, and some analogues have entered human clinical trials. The preparation of novel bicyclic thiomorpholine building blocks, such as 3-thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, underscores the importance of thiomorpholine and its derivatives in drug discovery and development (Walker & Rogier, 2013).
Enantioselective Synthesis
Research has also focused on the enantioselective synthesis of chiral tetrahydroquinolin-4-ol and tetrahydro-1H-benzo[b]azepin-5-ol derivatives using Novozyme 435 lipase. This approach allows for the simultaneous acquisition of two enantiocomplementary derivatives in good to excellent yields, demonstrating the utility of biocatalysis in the selective synthesis of chiral compounds. Such methodologies are crucial for the production of enantiopure pharmaceuticals (Zhou et al., 2015).
Heterocyclic Compound Synthesis
Further studies include the development of new approaches to the synthesis of N,N,N-triethyl-4-[(hexahydro-2-oxo-1H-azepin-1-yl) carbonyl]-bromine/chloride. These approaches highlight the versatility of azepane-based compounds in synthesizing complex molecular architectures, contributing to the toolbox of synthetic organic chemistry and potentially leading to new therapeutic agents (Chen & Ren, 2014).
Cycloaddition Reactions
Moreover, the base-mediated [3 + 2] cycloaddition reaction of in-situ formed aza-oxyallyl cations with 1,4-dithiane-2,5-diols provides an efficient method to access thiomorpholin-3-one derivatives. This strategy showcases the application of cycloaddition reactions in constructing heterocyclic compounds with potential biological activity, demonstrating the ongoing interest in exploring novel synthetic routes for heterocyclic chemistry (Xie et al., 2020).
Properties
IUPAC Name |
7-(2-methoxyethyl)-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-13-5-3-4-6-14(13)20-24-19(31-25-20)11-32-22-23-16-10-18-17(29-12-30-18)9-15(16)21(27)26(22)7-8-28-2/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMBHTFVJIXZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CCOC)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
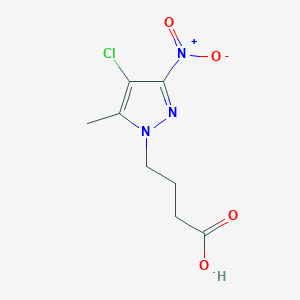

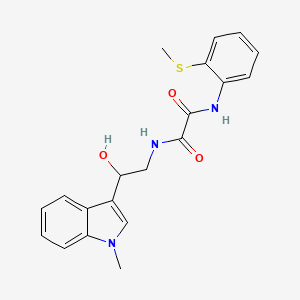
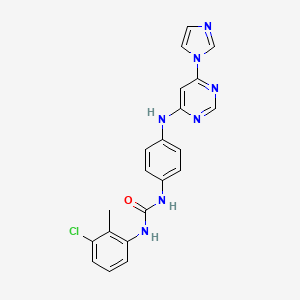
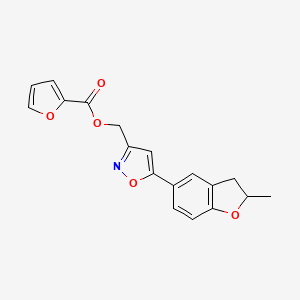
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2626347.png)

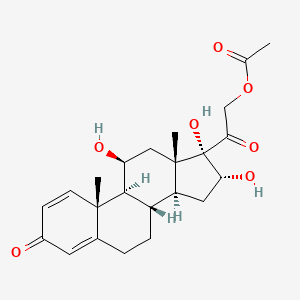
![Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2626353.png)

![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2626358.png)
